Chrysamine

Catalog No.
S885203
CAS No.
6472-91-9
M.F
C26H16N4Na2O6
M. Wt
526.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysamine

CAS Number

6472-91-9

Product Name

Chrysamine

IUPAC Name

disodium;2-carboxy-4-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]phenolate

Molecular Formula

C26H16N4Na2O6

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2

InChI Key

AZOPGDOIOXKJRA-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+]

Synonyms

3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(6-hydroxybenzoic acid), disodium salt, C.I. Direct Yellow 1, chrysamine, chrysamine G

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+]

Anti-amyloidogenic Properties

Research suggests chrysamine might hold promise in combating amyloidosis, a condition characterized by abnormal protein deposits (amyloids) in organs. Studies have shown that chrysamine can inhibit the formation of amyloid fibrils, the building blocks of these deposits, in various test models including Alzheimer's disease and transthyretin amyloidosis. (Source: )

Further investigations are needed to determine the effectiveness and safety of chrysamine in treating amyloidosis in humans.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, plays a crucial role in several diseases, including cancer. Chrysamine has shown anti-angiogenic properties in some studies, potentially hindering tumor growth and spread. (Source: )

Chrysamine, specifically Chrysamine G, is a synthetic dye belonging to the class of phenolic compounds. It is structurally related to Congo Red and is primarily known for its application in the study of amyloid deposits associated with Alzheimer's disease. The compound exhibits a strong affinity for β-amyloid fibrils, making it a valuable tool in neurodegenerative disease research. Chrysamine G has the chemical formula C₁₅H₁₅N₃O₃S and is characterized by its lipophilic nature, which enhances its ability to penetrate biological membranes.

Chrysamine G's mechanism of action is centered on its ability to bind to amyloid beta fibrils. The exact nature of this binding is still under investigation, but it's believed to involve interactions between the carboxy and hydroxy groups of Chrysamine G and the amino acid residues in the fibrils []. This binding makes Chrysamine G a valuable tool for researchers studying Alzheimer's disease, as it allows them to visualize and quantify amyloid beta deposits in brain tissue [].

That are crucial for its function as an amyloid probe. Key reactions include:

  • Azo Coupling: Chrysamine G can be synthesized through a diazotization reaction followed by azo coupling, which involves the reaction of diazonium salts with phenolic compounds.
  • Hydrolysis: The compound can also be hydrolyzed under acidic conditions, leading to the release of aromatic amines .
  • Complex Formation: Chrysamine G forms complexes with β-amyloid fibrils, leading to changes in fluorescence properties that can be used for imaging and quantification of amyloid deposits in tissues .

Chrysamine G exhibits significant biological activity, particularly in neuroprotection and amyloid inhibition:

  • Neuroprotective Effects: Studies have shown that Chrysamine G reduces neuronal death induced by β-amyloid peptides at concentrations as low as 0.1 μM, indicating its potential as a therapeutic agent in Alzheimer's disease .
  • Inhibition of Amyloid Toxicity: The compound inhibits β-amyloid-induced toxicity in neuronal cultures, demonstrating concentration-dependent effects . This property makes it a candidate for further research into treatment strategies for neurodegenerative diseases.

The synthesis of Chrysamine G involves several methods:

  • Diazotization and Azo Coupling: This method involves the formation of diazonium salts from an aromatic amine followed by coupling with a suitable phenolic compound.
  • Wittig Reaction: Chrysamine derivatives can also be synthesized using the Wittig reaction, which involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes .
  • Reduction and Monomethylation: Other synthetic routes include reduction of nitro compounds followed by monomethylation to yield various derivatives of Chrysamine G .

Chrysamine G is primarily used in research related to Alzheimer's disease:

  • Amyloid Imaging: Its ability to bind specifically to amyloid plaques makes it an essential tool for imaging studies aimed at understanding the pathology of Alzheimer's disease.
  • Therapeutic Research: Due to its neuroprotective properties, it is being investigated for potential therapeutic applications in treating neurodegenerative diseases.

Research on Chrysamine G has focused on its interactions with β-amyloid peptides:

  • Binding Studies: Techniques such as nuclear magnetic resonance spectroscopy have been employed to study the binding interactions between Chrysamine G and β-amyloid fibrils. These studies reveal alterations in chemical shifts and peak intensities upon binding, indicating conformational changes in the peptides .
  • Mechanism of Action: The mechanism through which Chrysamine G exerts its protective effects involves interference with amyloid aggregation processes, potentially stabilizing monomeric forms of β-amyloid .

Chrysamine G shares structural similarities with several other compounds known for their interactions with amyloid proteins. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Congo RedAzo dyeFirst identified amyloid-binding dye; less lipophilic
Thioflavin TBenzothiazole dyeStrong fluorescence upon binding; used for live imaging
CurcuminPolyphenolic compoundAnti-inflammatory properties; less specific to amyloids

Similar Compounds

  • Congo Red
  • Thioflavin T
  • Curcumin

Chrysamine G stands out due to its high lipophilicity and specific binding affinity for β-amyloid fibrils, making it particularly effective for studying amyloid-related pathologies.

Chrysamine G, with the molecular formula C₂₆H₁₆N₄Na₂O₆ and molecular weight of 526.41 g/mol, exhibits characteristic solubility behavior that reflects its chemical structure and ionic nature [1] [2]. The compound demonstrates limited aqueous solubility, forming lemon yellow solutions when dissolved in water, with the disodium salt form enhancing its water solubility compared to the free acid form [1] [2].

Solubility Profile Analysis

The solubility characteristics of Chrysamine G vary significantly across different solvents. In dimethyl sulfoxide (DMSO), the compound achieves a solubility of approximately 4 mg/mL, making DMSO the preferred solvent for research applications [1] [3] [2]. This relatively good solubility in DMSO is attributed to the compound's ability to form hydrogen bonds and its compatibility with the aprotic nature of DMSO.

SolventSolubilityColor ChangepH Effect
DMSO~4 mg/mLNoneNeutral
WaterSlightly solubleLemon yellowpH 6.23
MethanolSlightly solubleNot specifiedNot reported
Strong sulfuric acidSolubleQuality redAcidic
Diluted sulfuric acidSolubleShallow olive yellowAcidic
Strong hydrochloric acidSolubleYellow light oliveAcidic
Thick sodium hydroxideSolubleOrangeBasic

The pH-dependent solubility behavior of Chrysamine G has been extensively studied, particularly in the context of cyclodextrin formulations. Research demonstrates that the compound exhibits increased solubility under alkaline conditions, with a fourfold increase observed when the pH is adjusted from 6.23 to 9.36 [4]. This pH-dependent solubility enhancement is crucial for formulation development and affects the compound's bioavailability in biological systems.

Stability Under Environmental Conditions

Chrysamine G demonstrates notable light sensitivity, requiring storage at -20°C with minimal light exposure [1] [2] [5]. The compound maintains chemical stability under standard ambient conditions, with no reported hazardous decomposition products under normal storage conditions [6] [7]. Safety data sheets consistently report that the compound is stable under normal conditions but emphasize the importance of proper storage protocols [6] [7] [5].

Temperature stability studies indicate that Chrysamine G should be stored in tightly closed containers under inert gas atmosphere to prevent degradation [5]. The compound does not exhibit thermal decomposition at moderate temperatures, with no specific decomposition temperature reported in the literature [6] [7] [8]. This thermal stability makes it suitable for various research applications where moderate heating may be required.

Moisture and Environmental Stability

The compound's stability is significantly affected by moisture content. Research indicates that Chrysamine G should be stored in dry conditions to maintain its integrity [6] [7] [5]. The disodium salt form enhances stability compared to the free acid form, contributing to its preferred use in research applications [1] [2].

Environmental factors such as pH, temperature, and the presence of other compounds can influence both solubility and stability. Studies have shown that the formation of ternary complexes with cyclodextrins and other compounds can significantly enhance solubility while maintaining stability [4]. These interactions are particularly important for pharmaceutical formulation development and biological applications.

Spectral Characteristics (UV-Vis, Fluorescence)

Chrysamine G exhibits distinctive spectral properties that are fundamental to its applications in amyloid research and biological studies. The compound's spectral characteristics are closely related to its molecular structure, which contains conjugated aromatic systems and azo linkages [9] [10] [11].

UV-Vis Absorption Properties

The ultraviolet-visible absorption spectrum of Chrysamine G is characterized by a primary excitation wavelength at 386 nm [12] [3] [9]. This absorption band is attributed to the π-π* transitions within the conjugated aromatic system and charge-transfer transitions between the electron-donating and electron-accepting groups in the molecule [13]. The compound's absorption properties are consistent with other Congo Red analogs, reflecting the extended conjugation system present in its structure.

Spectral analysis reveals that Chrysamine G exhibits typical characteristics of bis-azo compounds, with absorption bands that are influenced by the molecular environment and binding interactions [10] [11]. The compound's absorption maxima can shift depending on the solvent and binding conditions, which is particularly relevant for its use as an amyloid-binding probe.

Fluorescence Characteristics

Unlike many amyloid-binding compounds, Chrysamine G demonstrates minimal intrinsic fluorescence properties. The compound is reported to have an excitation wavelength of 386 nm, but no significant emission wavelength is documented, indicating that it is essentially non-fluorescent under standard conditions [12] [3] [9]. This characteristic distinguishes it from other amyloid-binding compounds such as Thioflavin T, which exhibits strong fluorescence enhancement upon binding to amyloid fibrils.

The lack of strong fluorescence in Chrysamine G is compensated by its high binding affinity for amyloid structures. Research indicates that the compound displays both high-affinity (Kd = 200 nM) and low-affinity (Kd = 38.77 μM) binding sites for beta-amyloid fibrils [12] [3] [11]. This dual binding mode makes it particularly useful for quantitative binding studies and competitive binding assays.

Spectral Behavior in Different Environments

The spectral properties of Chrysamine G are significantly influenced by environmental conditions, particularly pH and the presence of binding partners. Studies have demonstrated that the compound exhibits different color changes when exposed to various chemical environments:

EnvironmentColor ChangeSpectral Significance
WaterLemon yellowBaseline spectrum
Strong sulfuric acidQuality redProtonation effects
Diluted sulfuric acidShallow olive yellowPartial protonation
Strong hydrochloric acidYellow light oliveAcid-base interactions
Thick sodium hydroxideOrangeDeprotonation effects

These color changes reflect alterations in the electronic structure of the molecule and provide valuable information about its chemical state and interactions [1]. The spectral sensitivity to pH makes Chrysamine G useful as a pH indicator in certain applications.

Comparative Spectral Analysis

When compared to other amyloid-binding compounds, Chrysamine G exhibits unique spectral properties. Unlike fluorescent probes such as X-34 or Thioflavin T, which show significant fluorescence enhancement upon amyloid binding, Chrysamine G relies primarily on its absorption properties and binding affinity for detection applications [10] [11]. This characteristic makes it particularly suitable for competitive binding studies and quantitative analysis of amyloid concentrations.

The compound's spectral properties have been utilized in various analytical applications, including UV-Vis spectrophotometric methods for quantification. Research has demonstrated that UV-Vis spectroscopy can be effectively used for the determination of related compounds, with detection limits in the microgram per milliliter range [14] [15].

Thermal and Photodegradation Behavior

The thermal and photodegradation behavior of Chrysamine G is crucial for understanding its stability profile and determining appropriate storage and handling conditions. The compound's degradation characteristics are influenced by its molecular structure, environmental conditions, and the presence of other chemical species [6] [7] [5].

Thermal Degradation Profile

Chrysamine G demonstrates relatively good thermal stability under normal storage and handling conditions. Safety data sheets consistently report no specific decomposition temperature for the compound, indicating thermal stability under typical laboratory conditions [6] [7] [8] [5]. The compound maintains its chemical integrity at temperatures up to room temperature and can withstand moderate heating without significant decomposition.

The thermal stability of Chrysamine G is attributed to its robust aromatic structure and the stabilizing effect of the disodium salt form. Unlike some organic compounds that undergo thermal decomposition at relatively low temperatures, Chrysamine G does not exhibit significant thermal degradation under normal use conditions [6] [7]. This thermal stability makes it suitable for applications that may involve moderate temperature variations.

Photodegradation Susceptibility

Chrysamine G exhibits significant light sensitivity, requiring protection from light during storage and handling [1] [2] [5]. The compound is classified as light-sensitive, and manufacturers recommend storage under conditions that minimize light exposure [1] [2] [5]. This photosensitivity is common among azo compounds and is related to the photochemical reactions that can occur in the conjugated aromatic system.

The photodegradation of Chrysamine G likely involves the cleavage of azo bonds under light exposure, leading to the formation of degradation products that may affect the compound's binding properties and overall stability [6] [7]. To prevent photodegradation, the compound should be stored in amber glass containers or wrapped in aluminum foil to exclude light.

Stability Under Storage Conditions

The recommended storage conditions for Chrysamine G reflect its thermal and photodegradation characteristics. The compound should be stored at -20°C in tightly closed containers under an inert gas atmosphere to prevent oxidation and moisture exposure [5]. These conditions help maintain the compound's integrity and prevent both thermal and photochemical degradation.

Storage ParameterSpecificationPurpose
Temperature-20°CMinimize thermal degradation
Light exposureMinimize/excludePrevent photodegradation
AtmosphereInert gasPrevent oxidation
ContainerTightly closedExclude moisture and air
HumidityDry conditionsPrevent hydrolysis

Degradation Kinetics and Mechanisms

While specific degradation kinetics for Chrysamine G are not extensively documented in the literature, the compound's behavior is consistent with other azo compounds. The primary degradation pathways likely involve photochemical cleavage of the azo bonds and potential oxidation of the aromatic rings under oxidative conditions [6] [7]. The lack of reported hazardous decomposition products suggests that the degradation process does not generate toxic byproducts under normal conditions.

The compound's stability is enhanced by its disodium salt form, which provides better stability compared to the free acid form. This ionic nature contributes to the compound's resistance to certain degradation pathways while making it more susceptible to others, such as hydrolysis under extreme pH conditions [1] [2].

Practical Implications for Storage and Use

The thermal and photodegradation behavior of Chrysamine G has important implications for its practical use in research applications. Laboratories should implement appropriate storage protocols, including temperature control, light protection, and moisture exclusion, to maintain the compound's integrity [6] [7] [5]. During use, experiments should be conducted under controlled lighting conditions when possible, and solutions should be prepared fresh when maximum activity is required.

Other CAS

6472-91-9

Wikipedia

Chrysamine G disodium salt

Dates

Last modified: 04-14-2024

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